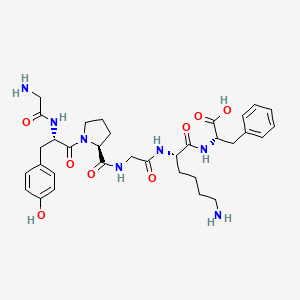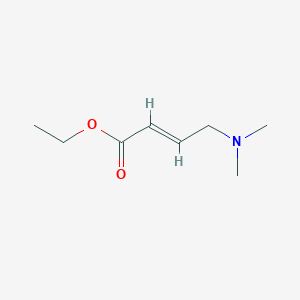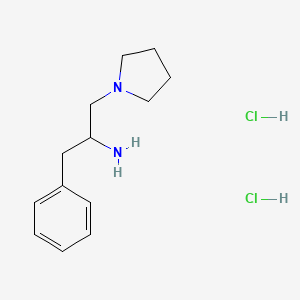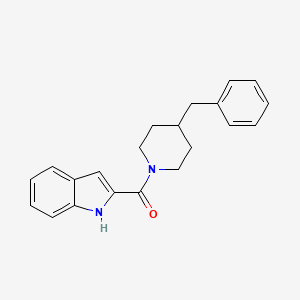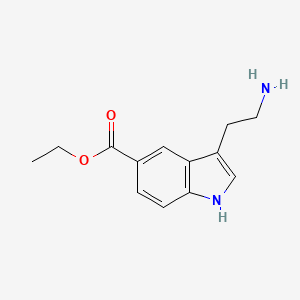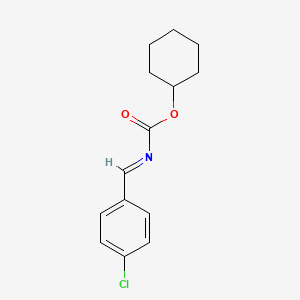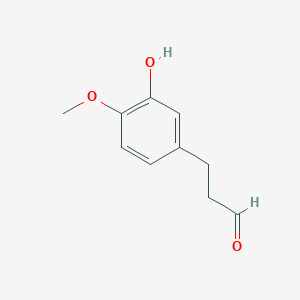
3-(3-hydroxy-4-methoxyphenyl)propanal
概要
説明
3-(3-hydroxy-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoids, which are a class of organic compounds that are biosynthesized by plants. This compound is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.
Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.
Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.
Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity.
3-Hydroxy-4-methoxyphenylacetic acid: Used as a biomarker for coffee consumption.
3-(3,4-Dimethoxyphenyl)propionic acid: Studied for its potential health benefits
Uniqueness
3-(3-hydroxy-4-methoxyphenyl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the aromatic ring makes it particularly versatile in various chemical reactions and applications.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC名 |
3-(3-hydroxy-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3 |
InChIキー |
QYOYBHCGTRXATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
正規SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
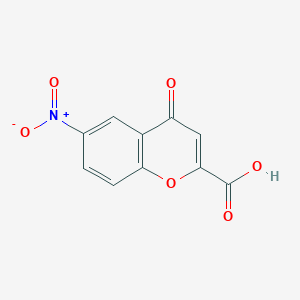
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)


![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)
